molecular formula C11H13ClO2S B11951803 Methyl 3-(4-chlorobenzylthio)propionate CAS No. 56788-07-9

Methyl 3-(4-chlorobenzylthio)propionate

Cat. No.: B11951803
CAS No.: 56788-07-9
M. Wt: 244.74 g/mol
InChI Key: PQEOEDRNMAZCCC-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorobenzylthio)propionate is an organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.742 g/mol . It is a derivative of propionic acid and contains a chlorobenzylthio group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorobenzylthio)propionate typically involves the reaction of 4-chlorobenzyl chloride with methyl 3-mercaptopropionate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorobenzylthio)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 3-(4-chlorobenzylthio)propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorobenzylthio)propionate involves its interaction with specific molecular targets and pathways. The chlorobenzylthio group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of cell death in certain biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-chlorobenzylthio)propionate is unique due to the presence of the chlorobenzylthio group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various applications, including synthetic chemistry and drug development .

Properties

CAS No.

56788-07-9

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

methyl 3-[(4-chlorophenyl)methylsulfanyl]propanoate

InChI

InChI=1S/C11H13ClO2S/c1-14-11(13)6-7-15-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3

InChI Key

PQEOEDRNMAZCCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCC1=CC=C(C=C1)Cl

Origin of Product

United States

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